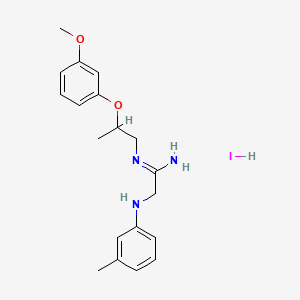![molecular formula C12H15ClN2O B1218223 6-甲氧基-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚盐酸盐 CAS No. 35764-54-6](/img/structure/B1218223.png)
6-甲氧基-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚盐酸盐
描述
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a chemical compound belonging to the class of beta-carbolines Beta-carbolines are a group of indole alkaloids that have a wide range of biological activities
科学研究应用
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and neuroprotective effects.
作用机制
Target of Action
The primary target of 6-Methoxy-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indole Hydrochloride is the 5-hydroxytryptamine (5-HT) transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron .
Mode of Action
6-Methoxy-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indole Hydrochloride inhibits the 5-HT transporter , thereby preventing the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the action of serotonin on the postsynaptic neuron .
Biochemical Pathways
The inhibition of the 5-HT transporter by 6-Methoxy-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indole Hydrochloride affects the serotonergic pathway . Increased levels of serotonin in the synaptic cleft can stimulate postsynaptic serotonin receptors more effectively, leading to enhanced serotonergic neurotransmission .
Result of Action
The inhibition of the 5-HT transporter by 6-Methoxy-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indole Hydrochloride leads to increased serotonin concentration in the synaptic cleft . This can result in antidepressant-like behavioural effects . In addition, it has been reported to attenuate audiogenic seizures in mice .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with 4-methoxyphenylhydrazine hydrochloride.
Cyclization: The starting material undergoes cyclization to form the indole ring system.
Reduction: The intermediate product is then reduced to form the tetrahydro-beta-carboline structure.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be further reduced to modify its chemical structure.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups .
相似化合物的比较
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline:
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acid: Another related compound with similar chemical properties.
Uniqueness
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its stability and solubility. This makes it particularly useful for various research and industrial applications.
属性
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11;/h2-3,6,13-14H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMJEIDSHZEQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20315-68-8 (Parent) | |
| Record name | 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-methoxy-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035764546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20189301 | |
| Record name | 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-methoxy-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17952-64-6, 35764-54-6 | |
| Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-6-methoxy-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17952-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-methoxy-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035764546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-methoxy-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


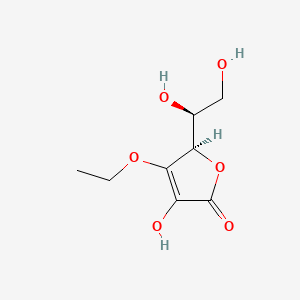


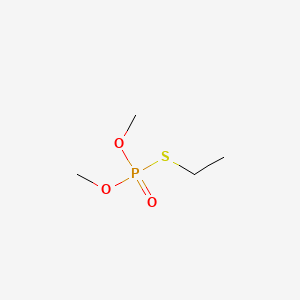
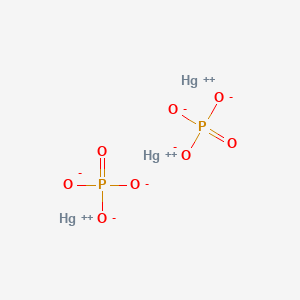


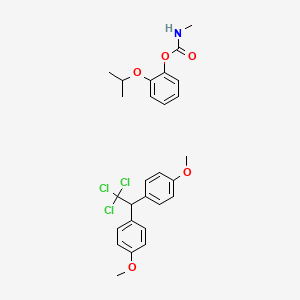
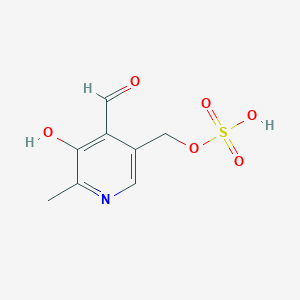
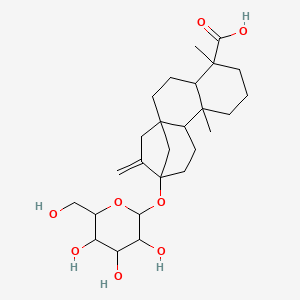
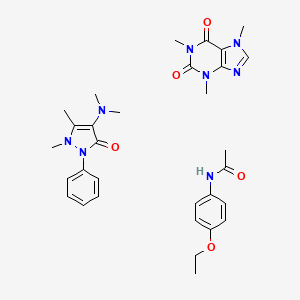
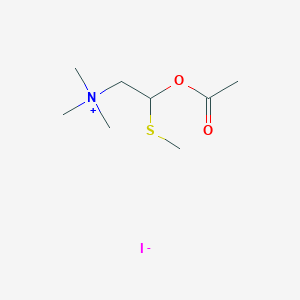
![2-[[2-(Diaminomethylidenehydrazinylidene)-1,2-diphenylethylidene]amino]guanidine](/img/structure/B1218162.png)
